molecular formula C7H16ClNO2 B2626749 [(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride CAS No. 2307736-89-4

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride

Cat. No.: B2626749
CAS No.: 2307736-89-4
M. Wt: 181.66
InChI Key: QJGLFSOUQNPVPZ-HHQFNNIRSA-N
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Description

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its oxane ring, methoxy group, and methanamine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the oxane ring.

    Attachment of the Methanamine Moiety: The methanamine group is attached through a reductive amination process, where an amine precursor reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, alkoxides; polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride can be compared with similar compounds such as:

    [(2S,4R)-4-Hydroxyoxan-2-yl]methanamine;hydrochloride: Differing by the presence of a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

    [(2S,4R)-4-Methoxyoxan-2-yl]ethanamine;hydrochloride: Featuring an ethanamine moiety instead of methanamine, which affects its binding properties and biological activity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(2S,4R)-4-methoxyoxan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-2-3-10-7(4-6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLFSOUQNPVPZ-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCO[C@@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307736-89-4
Record name rac-[(2R,4S)-4-methoxyoxan-2-yl]methanamine hydrochloride
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